molecular formula C11H16O B11954604 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one CAS No. 20023-66-9

2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one

Cat. No.: B11954604
CAS No.: 20023-66-9
M. Wt: 164.24 g/mol
InChI Key: LEVMANXXIOYVLL-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one is an organic compound with the molecular formula C11H16O It is characterized by its unique structure, which includes a cycloheptadiene ring substituted with four methyl groups at positions 2 and 7, and a ketone functional group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one can be achieved through several methods. One common approach involves the photolysis of 3,3-dimethyloxepin-2-one under triplet-sensitized conditions. The reaction is temperature-dependent, with different products being favored at varying temperatures. For instance, at lower temperatures, the cyclization product 2,2,4,4-tetramethylbicyclo[3.2.0]hept-6-en-3-one is formed .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 2,2,4,4-Tetramethylbicyclo[3.2.0]hept-6-en-3-one
  • 7,7-Dimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one

Scientific Research Applications

2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one primarily involves photochemical reactions. Upon exposure to light, the compound can undergo cyclization or 1,2-acyl shift reactions. The exact pathways depend on the thermodynamic activation parameters and the specific conditions applied, such as temperature and the presence of sensitizers .

Comparison with Similar Compounds

Uniqueness: 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern and the resulting reactivity. The presence of four methyl groups at positions 2 and 7 significantly influences its chemical behavior and the types of products formed during reactions.

Properties

CAS No.

20023-66-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,2,7,7-tetramethylcyclohepta-3,5-dien-1-one

InChI

InChI=1S/C11H16O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H,1-4H3

InChI Key

LEVMANXXIOYVLL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=CC(C1=O)(C)C)C

Origin of Product

United States

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